![molecular formula C10H15Cl B13196202 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[310]hexane is an organic compound characterized by a bicyclic hexane structure with chloromethyl and prop-2-en-1-yl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Addition of Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Azides, nitriles, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it an interesting subject for studying various reaction mechanisms.
Biology and Medicine
Drug Development:
Biological Probes: Can be used as a probe to study biological processes.
Industry
Materials Science:
Chemical Manufacturing: Can be used as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane would depend on its specific application. In general, the compound may interact with molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions. The pathways involved would vary based on the specific reactions or processes being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)bicyclo[3.1.0]hexane: Lacks the prop-2-en-1-yl group.
3-(Prop-2-en-1-yl)bicyclo[3.1.0]hexane: Lacks the chloromethyl group.
3-(Hydroxymethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane is unique due to the presence of both chloromethyl and prop-2-en-1-yl groups on the bicyclic hexane core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H15Cl |
|---|---|
Molekulargewicht |
170.68 g/mol |
IUPAC-Name |
3-(chloromethyl)-3-prop-2-enylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H15Cl/c1-2-3-10(7-11)5-8-4-9(8)6-10/h2,8-9H,1,3-7H2 |
InChI-Schlüssel |
SQNSTSMVDVHYJY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CC2CC2C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


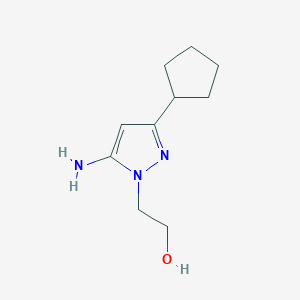
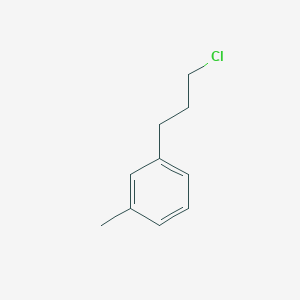
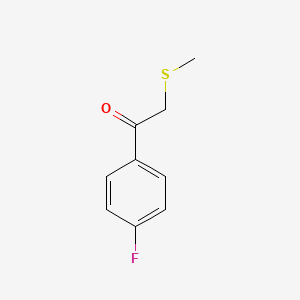
![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)
![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)

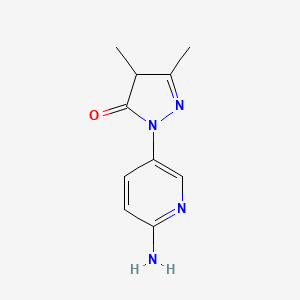
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
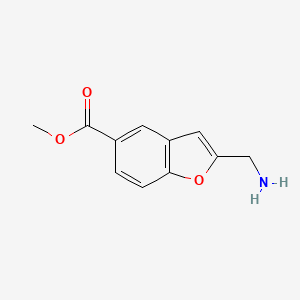
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)



![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
